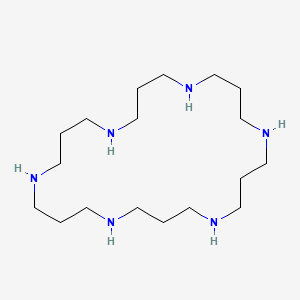
1,5,9,13,17,21-Hexazacyclotetracosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,9,13,17,21-Hexazacyclotetracosane is a macrocyclic compound with the molecular formula C18H42N6. It is a member of the azamacrocycle family, characterized by the presence of nitrogen atoms within a large ring structure. This compound is known for its ability to form stable complexes with various metal ions, making it a subject of interest in coordination chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5,9,13,17,21-Hexazacyclotetracosane can be synthesized through a multi-step process involving the cyclization of linear precursors. One common method involves the reaction of linear polyamines with formaldehyde and formic acid under controlled conditions. The reaction typically proceeds through a series of condensation and cyclization steps, resulting in the formation of the macrocyclic ring .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,5,9,13,17,21-Hexazacyclotetracosane undergoes various chemical reactions, including:
Complexation Reactions: It forms stable complexes with metal ions such as nickel, copper, zinc, and cadmium.
Protonation and Deprotonation: The compound can be protonated or deprotonated depending on the pH of the solution, affecting its ability to bind metal ions.
Common Reagents and Conditions
Acids and Bases: Hydrochloric acid and nitric acid are used for protonation, while sodium hydroxide is used for deprotonation.
Major Products
The major products of these reactions are the metal complexes of this compound, which have distinct properties and applications in various fields .
Scientific Research Applications
1,5,9,13,17,21-Hexazacyclotetracosane has several scientific research applications, including:
Coordination Chemistry: It is used to study the formation and stability of metal complexes, providing insights into the behavior of metal ions in biological and environmental systems.
Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific properties, such as catalysts and sensors.
Biological Studies: Research on its interactions with metal ions can help understand the role of metal ions in biological processes and the development of metal-based drugs.
Mechanism of Action
The mechanism of action of 1,5,9,13,17,21-Hexazacyclotetracosane involves its ability to bind metal ions through coordination bonds. The nitrogen atoms in the macrocyclic ring act as ligands, donating electron pairs to the metal ions and forming stable complexes. This binding can affect the reactivity and properties of the metal ions, influencing various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
1,4,7,10,13,16-Hexaazacyclooctadecane: Another azamacrocycle with a smaller ring size, known for forming stable metal complexes.
1,4,8,11-Tetraazacyclotetradecane: A smaller azamacrocycle with four nitrogen atoms, used in similar coordination chemistry studies.
Uniqueness
1,5,9,13,17,21-Hexazacyclotetracosane is unique due to its larger ring size, which allows it to form more stable and diverse metal complexes compared to smaller azamacrocycles. This property makes it particularly valuable in applications requiring strong and selective metal binding .
Properties
CAS No. |
42128-17-6 |
|---|---|
Molecular Formula |
C18H42N6 |
Molecular Weight |
342.6 g/mol |
IUPAC Name |
1,5,9,13,17,21-hexazacyclotetracosane |
InChI |
InChI=1S/C18H42N6/c1-7-19-9-2-11-21-13-4-15-23-17-6-18-24-16-5-14-22-12-3-10-20-8-1/h19-24H,1-18H2 |
InChI Key |
WWWQDWBSGUQNAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCCNCCCNCCCNCCCNCCCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


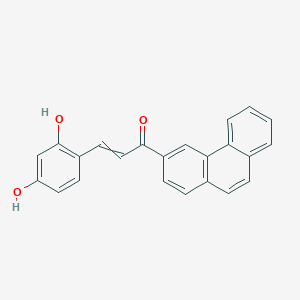
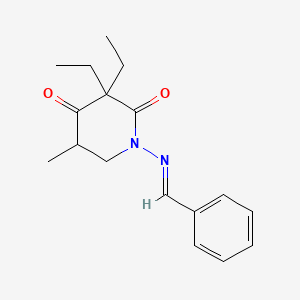

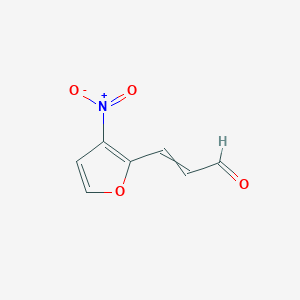

![1-Hexadecanamine, N-[(4-nitrophenyl)methylene]-](/img/structure/B14669148.png)
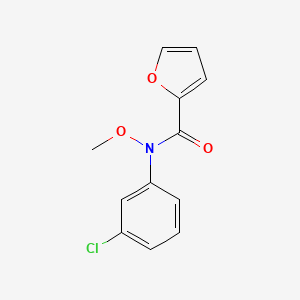
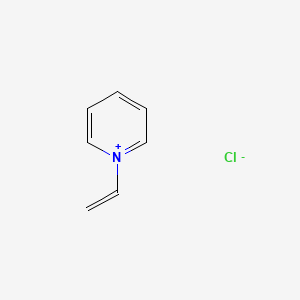
![Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate](/img/structure/B14669152.png)
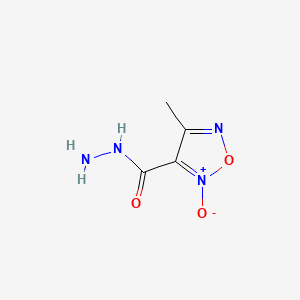
![Methyl 2-bromospiro[cyclopropane-1,9'-fluorene]-2-carboxylate](/img/structure/B14669158.png)



